

# Publish Comparison Guide: Structure-Activity Relationship (SAR) of Hydroxybenzindazole

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## Compound of Interest

Compound Name: *Hydroxybenzindazole*

CAS No.: *31184-53-9*

Cat. No.: *B1211087*

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## Executive Summary: The Scaffold at a Glance

**Hydroxybenzindazole** (Hydroxy-1H-indazole) represents a versatile bicyclic heteroaromatic scaffold. Unlike its bioisosteres (indole, benzimidazole), the **hydroxybenzindazole** core possesses unique tautomeric characteristics—specifically the lactam-lactim tautomerism at the 3-position and phenolic acidity at the 4-7 positions—that allow for tunable hydrogen bond donor/acceptor (HBD/HBA) profiles.

This guide analyzes the SAR of this scaffold, contrasting it with market-standard alternatives, and provides actionable protocols for its synthesis and biological evaluation.

## Core Applications

- Kinase Inhibition: ATP-competitive inhibition via "hinge region" binding (e.g., Axitinib analogues).
- Estrogen Receptor Degradation (SERDs): Helix-12 destabilization in ER $\alpha$ + breast cancer.

- Antimicrobial Agents: DNA gyrase inhibition (specifically tricyclic benzo[g]indazole derivatives).[1]

## Chemical Biology & Tautomeric Logic

To rationally design **hydroxybenzindazole** derivatives, one must master its tautomeric flux. The 3-hydroxyindazole (indazol-3-ol) does not exist primarily as a phenol in solution; it favors the indazolinone (lactam) form.

### Tautomeric States & Binding Implications

State	Structure Type	Dominant Phase	Binding Mode Utility
Enol (OH)	1H-indazol-3-ol	Polar solvents / Co-crystals	H-bond Donor (to Glu/Asp residues)
Keto (NH)	1,2-dihydro-3H-indazol-3-one	Solid state / Non-polar	H-bond Acceptor (via Carbonyl) + Donor (NH)

Design Insight: When targeting the ATP-binding pocket of kinases, the 1H-indazole tautomer is often required to form the characteristic bidentate H-bond with the hinge region backbone (e.g., interaction with the backbone NH of Val/Leu). Substituents that lock the tautomer (e.g., O-methylation or N-alkylation) can drastically alter potency.

## Comparative SAR Analysis

### Hydroxybenzindazole vs. Bioisosteres

Comparison of the scaffold's physicochemical properties against standard alternatives in kinase drug discovery.

Feature	Hydroxybenzindazole (Indazole)	Indole	Benzimidazole	7-Azaindole
H-Bond Capacity	High (2 donors, 1 acceptor in 3-OH form)	Medium (1 donor)	Medium (1 donor, 1 acceptor)	High (1 donor, 2 acceptors)
pKa (Acidic)	~13.8 (NH), ~9.5 (OH)	~16.2 (NH)	~12.8 (NH)	~17.5 (NH)
Metabolic Stability	High (Ring is resistant to oxidation)	Low (Prone to C3 oxidation)	Moderate	High
Solubility	Moderate-High (Polar OH group aids)	Low	Moderate	High
Kinase Selectivity	Tunable (OH position dictates specificity)	Promiscuous	Promiscuous	High (Hinge binder)

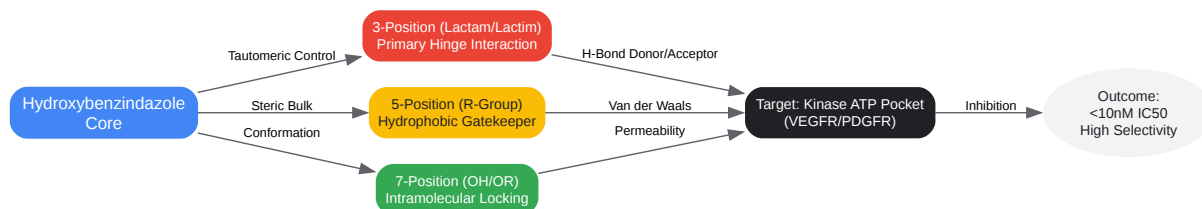
## Positional SAR: The "Warhead" Map

The biological impact of placing the hydroxyl group at different positions on the benzene ring (positions 4–7) or the pyrazole ring (position 3).

Position	Effect on Activity	Mechanistic Rationale
3-OH	Hinge Binder	Often exists as a ketone. Mimics the purine ring of ATP. Critical for dual H-bonding in kinases (e.g., VEGFR2).
4-OH	Solvent Front	Points towards the solvent channel. Excellent site for solubilizing groups (ethers, amines) without steric clash.
5-OH	Hydrophobic Pocket	Often buried in the hydrophobic back pocket (Gatekeeper residue). OH here is usually capped (e.g., -OMe) to prevent desolvation penalties.
6-OH	Solubility/Selectivity	Similar to 5-position but angles towards the ribose binding pocket. 6-OH derivatives often show improved metabolic stability.
7-OH	Intramolecular Bond	Can form an intramolecular H-bond with N1-H, locking the conformation and improving cell permeability (pseudo-ring closure).

## Visualizing the Mechanism

The following diagram illustrates the SAR logic for a **Hydroxybenzindazole**-based Kinase Inhibitor targeting VEGFR2.



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Caption: SAR map of **Hydroxybenzindazole** showing critical interaction vectors with the Kinase ATP binding pocket.

## Experimental Protocols

To validate the SAR of a new **hydroxybenzindazole** derivative, use the following self-validating protocols.

### Protocol A: Synthesis of 3-Hydroxy-1H-indazole (Indazol-3-one)

Rationale: This is the fundamental precursor for 3-substituted derivatives.

- Reagents: 2-Aminobenzoic acid (Anthranilic acid), Sodium Nitrite ( ), Hydrochloric acid ( ), Sodium Sulfite ( ).
- Diazotization: Dissolve 2-aminobenzoic acid (10 mmol) in conc. (5 mL) and water (20 mL). Cool to 0–5°C. Add (11 mmol) dropwise. Validation: Starch-iodide paper must turn blue (excess nitrite).
- Reduction & Cyclization: Add the diazonium salt solution to a fresh solution of

(25 mmol) in water. Stir for 2h at RT, then acidify with

and heat at 80°C for 4h.

- Isolation: Cool to precipitate the product. Filter and recrystallize from ethanol/water.

- QC Check:

NMR (DMSO-

) should show a broad singlet >11 ppm (NH) and absence of carboxylic acid protons.

## Protocol B: In Vitro Kinase Assay (FRET-based)

Rationale: Quantifies the potency (IC<sub>50</sub>) of the **hydroxybenzindazole** derivative against a target kinase (e.g., VEGFR2).

- System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z'-LYTE™.
- Preparation: Prepare 3x serial dilutions of the **Hydroxybenzindazole** derivative in DMSO (Top conc: 10 μM).
- Reaction: Mix Kinase (5 nM), Alexa Fluor® Tracer (specifically chosen for the ATP pocket), and Europium-labeled antibody.
- Incubation: Add compound. Incubate for 60 min at RT.
- Detection: Measure TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).
- Data Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to a sigmoidal dose-response curve.
  - Self-Validation: The Z-factor of the plate must be >0.5. Reference inhibitor (e.g., Sunitinib) must yield an IC<sub>50</sub> within 3-fold of historical data.

## Emerging Scaffold: Tricyclic Benzo[g]indazoles

While the bicyclic indazole is the standard, Benzo[g]indazoles (tricyclic) are emerging as potent DNA gyrase inhibitors for antimicrobial applications.

- Structure: A fused benzene ring across the [3,4] positions of the indazole.[1][2][3]
- Activity: 6-nitro-benzo[g]indazoles show MIC values <5 µg/mL against S. aureus.
- Mechanism: Intercalation into bacterial DNA and inhibition of Topoisomerase II.

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